5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole
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Description
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole, also known as this compound, is a useful research compound. Its molecular formula is C16H20N4 and its molecular weight is 268.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
The compound 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a variant of 4-cyanopyrazoles and 5-aminopyrazoles, which are known for their significant biological activities. For instance, 4-cyanopyrazoles have been noted for their inhibition of alcohol dehydrogenase and have been observed to produce skeletal muscle relaxation in animal models. Moreover, these compounds play a role in the preparation of diphenylpyrazole non-nucleoside derivatives, which act as non-nucleoside reverse transcriptase inhibitors for HIV1. The synthesis of these compounds has been refined over time, with newer chemoselective methods offering improved yields and product purity. This underscores the compound's relevance in medicinal chemistry and drug design, particularly in the context of viral infections such as HIV (Toche, Kazi & Jachak, 2008).
Chemical Properties and Synthesis Techniques
The compound also plays a part in the synthesis of novel hydropyrazolopyridine derivatives. The reaction of compounds similar to this compound with unactivated and electron-rich alkenes, under solvent-free conditions, has been shown to follow heterocyclization reactions. This process is facilitated by the benzotriazole methodology, highlighting the compound's utility in creating complex heterocyclic structures that are prevalent in many pharmaceuticals (Abonía et al., 2004).
Application in Asymmetric Synthesis
The compound's structural features contribute to highly diastereoselective and stereodivergent synthesis processes. For instance, it has been applied in the asymmetric synthesis of complex sugar derivatives, like 3,6-dideoxy-3-amino-L-talose, a process which involves intricate steps of aminohydroxylation and dihydroxylation. This illustrates the compound's significance in synthetic organic chemistry, particularly in the synthesis of stereochemically complex molecules (Csatayová et al., 2011).
Hydrolytic Stability and Complex Formation
The compound is also relevant in the study of hydrolytic stability and complex formation with metals. For example, amino(polyphenolic) ligands, which share structural similarities with this compound, have been used to synthesize stable zirconium complexes. This highlights its potential applications in coordination chemistry and materials science (Chartres et al., 2007).
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-11-6-5-7-12(8-11)9-14-13(10-17)15(18)20(19-14)16(2,3)4/h5-8H,9,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVSXFKVXNGFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652425 |
Source
|
Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185162-28-0 |
Source
|
Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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